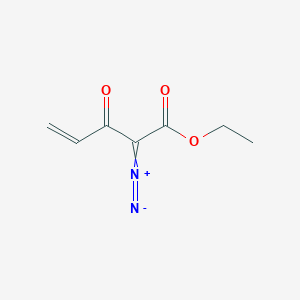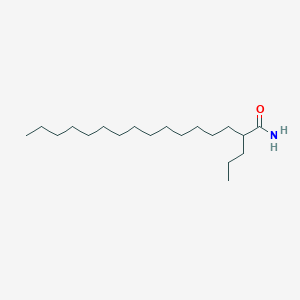
Hexadecanamide, 2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanamide, 2-propyl- is a fatty amide derived from palmitic acid. It is a primary fatty acid amide with the molecular formula C19H39NO. This compound is known for its role in various biological and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecanamide, 2-propyl- can be synthesized through the reaction of palmitic acid with propylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from a suitable solvent such as benzene or toluene .
Industrial Production Methods
In industrial settings, the production of hexadecanamide, 2-propyl- involves the large-scale reaction of palmitic acid with propylamine in the presence of a catalyst. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product. The crude product is then purified through distillation or crystallization to obtain high-purity hexadecanamide, 2-propyl- .
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecanamide, 2-propyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxylamine or hydrazine can be used under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxamic acids or hydrazides.
Wissenschaftliche Forschungsanwendungen
Hexadecanamide, 2-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in cell signaling and as a potential bioactive molecule.
Medicine: Investigated for its anticonvulsant properties and potential therapeutic applications.
Industry: Used as a lubricant additive to enhance the performance and stability of lubricants.
Wirkmechanismus
The mechanism of action of hexadecanamide, 2-propyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of cell signaling pathways and interaction with receptors involved in lipid metabolism. The exact molecular targets and pathways are still under investigation, but it is known to influence various biological processes .
Vergleich Mit ähnlichen Verbindungen
Hexadecanamide, 2-propyl- can be compared with other similar fatty amides such as:
Palmitamide: Derived from palmitic acid, similar in structure but lacks the propyl group.
Stearamide: Derived from stearic acid, has a longer carbon chain.
Oleamide: Derived from oleic acid, contains a double bond in the carbon chain.
The uniqueness of hexadecanamide, 2-propyl- lies in its specific structure, which imparts distinct chemical and biological properties compared to other fatty amides .
Eigenschaften
CAS-Nummer |
219908-06-2 |
|---|---|
Molekularformel |
C19H39NO |
Molekulargewicht |
297.5 g/mol |
IUPAC-Name |
2-propylhexadecanamide |
InChI |
InChI=1S/C19H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-18(16-4-2)19(20)21/h18H,3-17H2,1-2H3,(H2,20,21) |
InChI-Schlüssel |
SULUCVKQBYQZAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(CCC)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


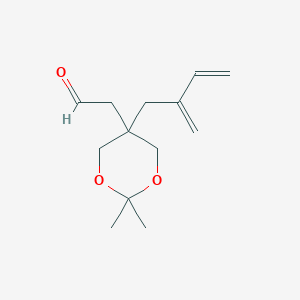
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline](/img/structure/B14261489.png)
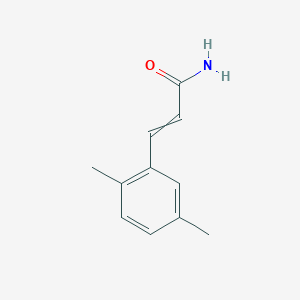

![4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B14261498.png)
![4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14261505.png)
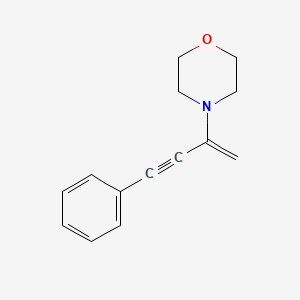
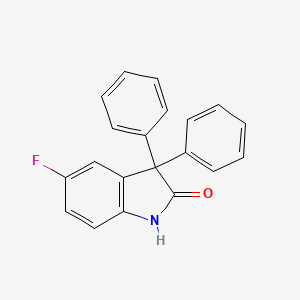
![N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]](/img/structure/B14261521.png)
![7-Bromo-4,8,16,16-tetramethyl-15-methylidene-11-oxatetracyclo[10.3.1.01,10.03,8]hexadecan-4-ol](/img/structure/B14261538.png)
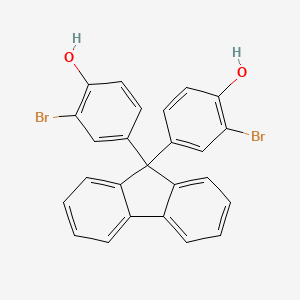
![N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine](/img/structure/B14261550.png)
![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)
